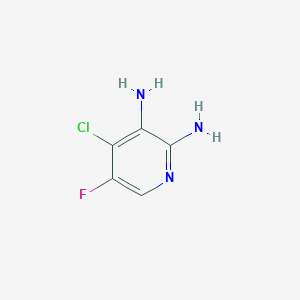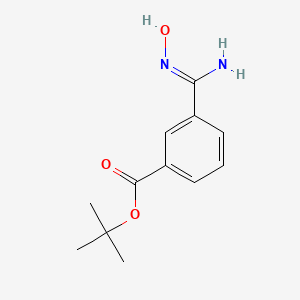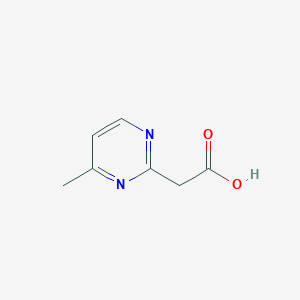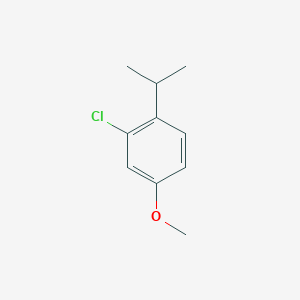
2-Chloro-1-isopropyl-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
化学反应分析
Types of Reactions
2-Chloro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, bromo compounds
科学研究应用
2-Chloro-1-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents
作用机制
The mechanism of action of 2-Chloro-1-isopropyl-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-Chloro-1-isopropyl-4-methoxybenzene can be compared with other similar compounds, such as:
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-2-isopropyl-4-methylbenzene: Similar structure but with different positions of the substituents.
4-Chloro-1-isopropyl-2-methoxybenzene: Similar structure but with different positions of the substituents
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-chloro-4-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
InChI 键 |
DTHYFTXIBZKQCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
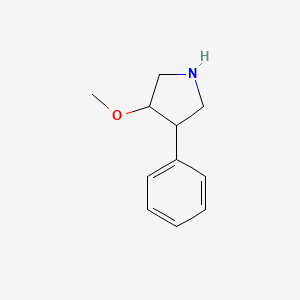

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
